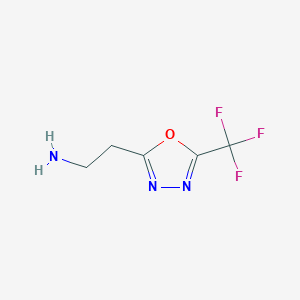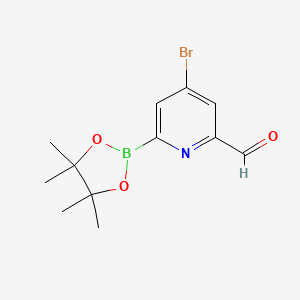
2-Hydroxy-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:
- Preparation of the catalyst (diatomite earth@IL/ZrCl4).
- Mixing the carboxylic acid and amine in the presence of the catalyst.
- Ultrasonic irradiation to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYBENZAMIDE: Lacks the isopropyl group, making it less hydrophobic.
4-(PROPAN-2-YL)BENZAMIDE: Lacks the hydroxyl group, affecting its reactivity and binding properties.
2-HYDROXY-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both hydroxyl and isopropyl groups, which enhance its solubility, reactivity, and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-hydroxy-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
NLKNQCCZXYZVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)





![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)





